molecular formula C14H17N B15267602 N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}aniline

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}aniline

Cat. No.: B15267602
M. Wt: 199.29 g/mol
InChI Key: GTZPXNKIRYPRGU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₄H₁₇N
Molecular Weight: 199.29 g/mol
IUPAC Name: N-(2-bicyclo[2.2.1]hept-5-enylmethyl)aniline
Structure: Features a bicyclo[2.2.1]heptene framework fused with an aniline group via a methylene bridge. This bicyclic structure imparts rigidity and unique electronic properties, enhancing its utility in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)aniline

InChI

InChI=1S/C14H17N/c1-2-4-14(5-3-1)15-10-13-9-11-6-7-12(13)8-11/h1-7,11-13,15H,8-10H2

InChI Key

GTZPXNKIRYPRGU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)CNC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}aniline typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with aniline under specific conditions. One common method includes the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}aniline with analogous bicyclic and aniline-derived compounds:

Compound Structural Features Key Differences Biological/Functional Properties
This compound Bicyclo[2.2.1]heptene + aniline via methylene bridge Reference compound; balanced lipophilicity and reactivity Antimicrobial, anticancer, enzyme ligand
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-N,N-diphenylurea Bicyclic core + urea moiety Urea group enhances hydrogen-bonding capacity Potential kinase inhibition; limited solubility in polar solvents
N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1,1,1-trifluoromethanesulfonamide Bicyclic core + trifluoromethanesulfonamide group Electron-withdrawing CF₃ group increases acidity Enhanced metabolic stability; used in fluorinated ligand design
4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline Azabicyclo[2.2.1]heptane + aniline Nitrogen in bicyclic ring alters electronic profile Ligand for neurotransmitter receptors; distinct binding affinity compared to non-aza analogues
N-(Hex-5-en-2-yl)-2-methylaniline Hexenyl chain + methyl-substituted aniline Aliphatic chain increases hydrophobicity Lower antimicrobial activity but improved membrane permeability
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline Azabicyclo core + methylaniline Methyl substitution enhances steric hindrance Improved selectivity in enzyme inhibition; reduced off-target effects

Physicochemical and Reactivity Comparison

Lipophilicity (LogP) :
  • N-{bicyclo[...]aniline : LogP ≈ 3.2 (moderate lipophilicity due to bicyclic core) .
  • N-(Hex-5-en-2-yl)-2-methylaniline : LogP ≈ 4.1 (higher due to aliphatic chain) .
  • 4-{2-Azabicyclo[...]aniline : LogP ≈ 2.8 (lower due to polar azabicyclo group) .
Chemical Reactivity :
  • Electrophilic Substitution : The bicyclo[2.2.1]heptene framework in the parent compound stabilizes carbocation intermediates, facilitating Friedel-Crafts alkylation .
  • Reduction: Lithium aluminum hydride reduces the ene group in bicyclo[2.2.1]heptene, altering ring strain and reactivity compared to non-bicyclic analogues .

Unique Advantages of this compound

  • Structural Rigidity : The bicyclic framework reduces conformational flexibility, improving target selectivity in drug design .
  • Synthetic Versatility : Functionalizable methylene bridge allows derivatization into sulfonamides, ureas, and fluorinated analogues .
  • Balanced Properties : Optimal LogP and molecular weight (~200 Da) enhance drug-likeness compared to bulkier analogues like N-(bicyclo[...]cyclopentanamine (MW = 235 Da) .

Q & A

Q. What are the optimized synthetic routes for N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of aniline with a bicyclo[2.2.1]hept-5-en-2-ylmethyl halide or alcohol. A high-yield method adapted from sulfonamide synthesis ( ) uses inorganic bases (e.g., KOH, NaHCO₃) in a water-organic solvent biphasic system (e.g., diisopropyl ether). Key parameters:
  • Temperature : Maintain between −10°C and 50°C to suppress side reactions.
  • Catalyst : Acid catalysts (e.g., H₂SO₄) for alcohol alkylation ().
  • Purification : Post-reaction, use two-phase separation to isolate the organic layer, followed by column chromatography or vacuum distillation for isomer separation ().
Reaction ConditionImpact on Yield/Purity
Base type (inorganic vs. organic)Inorganic bases (K₂CO₃) reduce cost and waste vs. triethylamine
Solvent polarityNon-polar solvents (diethyl ether) improve phase separation
Gradual reagent additionMinimizes byproducts (e.g., chloride adducts)

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and bicycloheptene protons (δ 1.5–3.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the bicyclic moiety ().
  • IR Spectroscopy : Confirm NH stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) ().
  • GC-MS : Monitor purity and detect low-abundance isomers (e.g., endo vs. exo) ().
  • Contradiction Resolution : Cross-validate using HPLC with chiral columns for isomer separation and 2D NMR (COSY, HSQC) to assign overlapping signals .
TechniqueKey Peaks/Data
1H NMRδ 2.8–3.2 ppm (CH₂ bridge), δ 6.1–6.3 ppm (bicycloheptene olefinic H)
IR3360 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C bicyclic)

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptene moiety influence the electronic and steric properties of N-{bicyclo[...]aniline in catalytic or polymerization reactions?

  • Methodological Answer : The bicyclic system imposes steric hindrance , directing regioselectivity in reactions (e.g., electrophilic substitution at the para position of aniline). Computational studies () using DFT calculations reveal:
  • Electron donation : The bicycloheptene’s strained structure enhances electron density on the aniline nitrogen, increasing nucleophilicity.
  • Polymerization : Copolymerization with norbornene derivatives () leverages the bicyclic group’s rigidity to raise glass transition temperatures (Tg).
  • Steric effects : Hindered rotation around the N-CH₂ bond stabilizes specific conformers, impacting ligand-receptor interactions in bioactive derivatives .

Q. What strategies are employed to isolate and characterize endo vs. exo isomers of N-{bicyclo[...]aniline, and how do these isomers impact downstream applications?

  • Methodological Answer :
  • Isolation : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or recrystallization in hexane/ethyl acetate mixtures ().
  • Characterization : NOESY NMR distinguishes endo (proximity of CH₂ to bicyclic olefin) vs. exo (proximity to bridgehead) isomers.
  • Application Impact :
  • Endo isomer : Higher thermal stability in polymers due to compact structure ().
  • Exo isomer : Enhanced solubility in polar solvents for drug delivery systems .

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of N-{bicyclo[...]aniline derivatives under various experimental conditions?

  • Methodological Answer :
  • Reactivity Prediction : DFT (B3LYP/6-311+G(d,p)) calculates HOMO-LUMO gaps to assess susceptibility to electrophilic attacks (). For example, electron-withdrawing substituents on the aniline ring lower LUMO energy, favoring nucleophilic additions.
  • Stability Analysis : Molecular dynamics simulations model degradation pathways (e.g., oxidation at the bicyclic olefin) under thermal stress ().
  • Transition State Modeling : Identify energy barriers for isomer interconversion, guiding synthetic route optimization .

Safety and Handling in Academic Research

Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous aniline derivatives?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation; aniline derivatives are linked to methemoglobinemia ().
  • PPE : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste Disposal : Quench residual amines with 5% HCl before aqueous disposal ().

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